[(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate
[(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate
BATRACHOTOXIN(cas 23509-16-2) is the strongest sodium channel activator so far. Alkaloid with a steroid skeleton, an oxazapine ring and a dimethylpyrrole carboxylate moiety, purified from skin extract of the poison dart frog Phyllobates terribilis BTX is the most active alkaloid binding at receptor site-2 on sodium channels. It activates the sodium channel even at very negative membrane potentials and keeps it open permanently by preventing channel inactivation. BTX also changes the selectivity of the channel to Na+ ions and makes it less selective, enabling larger ions to pass through the pore. EC50 (in vitro): 0.1 to 100 nanomolar. BTX binding induces many allosteric effects on other channel regions, and increases the binding of scorpion alpha-toxins to receptor site-3, of Brevetoxin to receptor site-5, and of pyrethroid insecticides to receptor site-7. Research tool applicable to the study of the function of sodium channel and the effects of other toxins and of a variety of drugs, including anesthetics, analgesics, antiarrhythmics, anticonvulsants and antidepressants.
Brand Name:
Vulcanchem
CAS No.:
23509-16-2
VCID:
VC0000049
InChI:
InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3
SMILES:
CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C
Molecular Formula:
C31H42N2O6
Molecular Weight:
538.67 g/mol
[(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS No.: 23509-16-2
ADC Toxins
VCID: VC0000049
Molecular Formula: C31H42N2O6
Molecular Weight: 538.67 g/mol
Purity: 90 %
CAS No. | 23509-16-2 |
---|---|
Product Name | [(1R)-1-[(1R,5R,6S,11S,12R,14R)-9,12-Dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2,4-dimethyl-1H-pyrrole-3-carboxylate |
Molecular Formula | C31H42N2O6 |
Molecular Weight | 538.67 g/mol |
IUPAC Name | 1-(9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl)ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3 |
Standard InChIKey | ISNYUQWBWALXEY-LKKHGHOQSA-N |
Isomeric SMILES | CC1=CNC(=C1C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C)C |
SMILES | CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Canonical SMILES | CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Colorform | Noncrystal |
Description | BATRACHOTOXIN(cas 23509-16-2) is the strongest sodium channel activator so far. Alkaloid with a steroid skeleton, an oxazapine ring and a dimethylpyrrole carboxylate moiety, purified from skin extract of the poison dart frog Phyllobates terribilis BTX is the most active alkaloid binding at receptor site-2 on sodium channels. It activates the sodium channel even at very negative membrane potentials and keeps it open permanently by preventing channel inactivation. BTX also changes the selectivity of the channel to Na+ ions and makes it less selective, enabling larger ions to pass through the pore. EC50 (in vitro): 0.1 to 100 nanomolar. BTX binding induces many allosteric effects on other channel regions, and increases the binding of scorpion alpha-toxins to receptor site-3, of Brevetoxin to receptor site-5, and of pyrethroid insecticides to receptor site-7. Research tool applicable to the study of the function of sodium channel and the effects of other toxins and of a variety of drugs, including anesthetics, analgesics, antiarrhythmics, anticonvulsants and antidepressants. |
Purity | 90 % |
Solubility | In water, 2.8 mg/L at 25 °C (est) |
Synonyms | Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate) |
Vapor Pressure | 7.49X10-16 mm Hg at 25 °C (est) |
PubChem Compound | 12300006 |
Last Modified | Nov 11 2021 |
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